Home > Products > Screening Compounds P76530 > 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine
6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine -

6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine

Catalog Number: EVT-5759254
CAS Number:
Molecular Formula: C13H23N3O
Molecular Weight: 237.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Fluorophenyl)-N-(4-Nitrophenyl)-6-Phenylpyrimidin-2-Amine (PPA5)

Compound Description: 4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine, also known as PPA5, is a phenylpyrimidine derivative investigated for its radiosensitizing effects on human lung cancer cells. Research suggests that PPA5 exhibits significant cytotoxicity and induces cell cycle arrest at the G2/M phase. []

Relevance: PPA5 shares the core pyrimidin-amine structure with 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine. Both compounds are classified as pyrimidine derivatives and possess an amine substituent at position 4 of the pyrimidine ring. The difference lies in the substituents at positions 2 and 6 of the pyrimidine ring. While 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine has an isopropyl group at position 6, PPA5 features a phenyl group at position 6 and a 4-fluorophenyl group at position 2. []

4-((4-(4-Fluorophenyl)Pyrimidin-2-yl)Amino)-3-Methoxy-N-Methylbenzamide (PPA13)

Compound Description: PPA13, another phenylpyrimidine derivative, displayed similar cytotoxic and cell cycle arrest properties in human lung cancer cells as PPA5. []

Relevance: Similar to 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine and PPA5, PPA13 belongs to the pyrimidine derivative class with an amine substituent at position 4 of the pyrimidine ring. It also features a 4-fluorophenyl group at position 2, as seen in PPA5. The distinguishing feature of PPA13 is the presence of a 3-methoxy-N-methylbenzamide substituent at position 4 of the pyrimidine ring, contrasting with the simpler amine substituents in 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine and PPA5. []

4-((4-(4-Fluorophenyl)Pyrimidin-2-yl)Amino)Benzenesulfonamide (PPA14)

Compound Description: PPA14 is a phenylpyrimidine derivative investigated for its potential as a radiosensitizer in lung cancer treatment. Studies show it can enhance the effectiveness of radiotherapy by decreasing clonogenic survival when combined with radiation. []

Relevance: PPA14 shares the pyrimidine core with 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine and other mentioned phenylpyrimidine derivatives. It possesses the characteristic amine at position 4 and a 4-fluorophenyl substituent at position 2. The key difference lies in the benzenesulfonamide group at position 4, which contrasts with the isopropyl and alkyl amine substituents in 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine. []

4-((4-(2-Chlorophenyl)Pyrimidin-2-yl)Amino)Benzenesulfonamide (PPA15)

Compound Description: PPA15 is a novel pan-CDK inhibitor with potent radiosensitizing effects in human lung cancer cells. Research demonstrates its ability to significantly reduce clonogenic survival when combined with radiation and suppress A549 tumor growth in mice. []

4-((4-(2-Chlorophenyl)Pyrimidin-2-yl)Amino)-N-Methylbenzamide (PPA17)

Compound Description: PPA17, another phenylpyrimidine derivative, demonstrated notable cytotoxic effects and induced cell cycle arrest at the G2/M phase in human lung cancer cells. []

Relevance: Sharing the pyrimidine scaffold with 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine, PPA17 also possesses an amine substituent at position 4 and a 2-chlorophenyl group at position 2, similar to PPA15. The key difference lies in the N-methylbenzamide group at position 4, contrasting with the simpler alkyl amine substituent in 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine. []

4-Cyclopropyl-6-Methyl-N-Phenylpyrimidin-2-Amine (Cyprodinil)

Compound Description: Cyprodinil is a commercial fungicide commonly used in vineyards. It exhibits strong adsorption to organic bio-mixtures, indicating its potential for environmental remediation. []

Relevance: Cyprodinil shares the core pyrimidin-2-amine structure with 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine. Both compounds feature an amine group at position 2 of the pyrimidine ring, but differ in the substituents at positions 4 and 6. Cyprodinil has a cyclopropyl group at position 4 and a methyl group at position 6, whereas 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine possesses an isopropyl group at position 6 and an alkyl amine substituent at position 4. []

N-(2,6-Xylyl)-N-(Methoxyacetyl)-DL-Alaninate (Metalaxyl)

Compound Description: Metalaxyl is another commercial fungicide frequently employed in viticulture. It demonstrates a lower adsorption capacity to organic bio-mixtures compared to cyprodinil, highlighting its potential mobility in the environment. []

Relevance: While not a direct structural analogue of 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine, metalaxyl is included in this section due to its co-occurrence and similar application as cyprodinil in vineyard settings. It emphasizes the diverse range of chemical structures utilized as fungicides in agricultural practices alongside pyrimidine-based compounds like 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine and cyprodinil. []

5-(2-((3-(1,4-Diazepan-1-yl)Phenyl)Amino)Pyrimidin-4-yl)-N,4-Dimethylthiazol-2-Amine (Compound 5)

Compound Description: Compound 5 is a lead compound that acts as a CDK inhibitor. Structural analysis of its binding to CDK2 and CDK9 revealed conformational preferences, inspiring the design of macrocyclic CDK9 inhibitors. []

Relevance: This compound serves as a foundation for the development of macrocyclic inhibitors targeting CDK9, a kinase involved in transcriptional regulation. While not directly structurally related to 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine, Compound 5 emphasizes the broader context of pyrimidine-based structures as scaffolds for kinase inhibitor development. It highlights the potential for exploring diverse chemical modifications to enhance selectivity and potency towards specific kinase targets. []

6-Methyl-12-Oxa-3,6-Diaza-2(4,2)-Pyrimidina-1,4(1,3)-Dibenzene-acyclododecaphan-8-Ene (Compound 43)

Compound Description: Compound 43 is a macrocyclic compound synthesized as a model system to optimize ring-closing metathesis reactions during the development of selective CDK9 inhibitors. []

11-Oxa-3-Aza-2(4,2)-Pyrimidina-5(1,4)-Piperazina-1,4(1,3)-Dibenzene-acycloundecaphan-7-Ene (Compound 44)

Compound Description: Compound 44 is a macrocyclic pyrimidine derivative synthesized as part of an effort to develop selective CDK9 inhibitors. It exhibited limited activity against CDK2 and ARKs. []

Relevance: Similar to Compound 43, Compound 44 incorporates a macrocyclic ring system with an embedded pyrimidine unit, conceptually linking it to 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine. The synthesis of Compound 44 highlights the challenges and considerations involved in designing macrocyclic inhibitors with optimal activity and selectivity profiles. []

11-Oxa-3-Aza-2(4,2)-Pyrimidina-5(1,4)-Piperazina-1,4(1,3)-Dibenzene-acycloundecaphan-7-Ene-1-Carbonitrile (Compound 79)

Compound Description: Compound 79 is a highly selective CDK9 inhibitor developed through extensive structural modifications of Compound 44. It exhibits 60-fold selectivity for CDK9 over CDK2 and 90-fold selectivity for CDK9 over ARKs. []

Relevance: Despite its macrocyclic structure, Compound 79 maintains the pyrimidine moiety, connecting it conceptually to 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine. The success of Compound 79 demonstrates the potential for tuning the selectivity and potency of macrocyclic inhibitors through systematic chemical modifications, a concept relevant to the development of any pyrimidine-based drug candidate. []

1-Methoxy-4-(4-Methylpiperazine-1-Carbonyl)-3,8-Diaza-2(4,2)-Pyrimidina-1(1,3),4(1,2)-Dibenzene-acyclononaphan-7-One (Compound 89)

Compound Description: Compound 89 is a macrocyclic pyrimidine derivative designed as a potential CDK9 inhibitor. It exhibited a favorable docking score in silico, suggesting potential for good binding affinity. []

Relevance: Though structurally distinct from 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine due to its macrocyclic nature, Compound 89 incorporates the pyrimidine unit as a central element. This connection highlights the broader applicability of pyrimidine scaffolds in medicinal chemistry for developing diverse drug candidates, including macrocyclic inhibitors with potential therapeutic applications. []

4-Benzyloxy-6-[5-(3-Methoxyphenyl)Pyridin-3-yl]-2-Pyridin-2-ylpyrimidine

Compound Description: This compound is a pyrimidine derivative specifically mentioned as an inhibitor of kinases. []

Relevance: This compound shares a key structural feature with 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine: the pyrimidine ring. Though the substituents on the pyrimidine ring differ, the presence of this common core structure highlights their shared classification as pyrimidine derivatives. This connection underscores the significance of the pyrimidine scaffold in medicinal chemistry for developing kinase inhibitors, including potential analogs of 6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine. []

Properties

Product Name

6-isopropyl-N-(3-methoxy-3-methylbutyl)pyrimidin-4-amine

IUPAC Name

N-(3-methoxy-3-methylbutyl)-6-propan-2-ylpyrimidin-4-amine

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

InChI

InChI=1S/C13H23N3O/c1-10(2)11-8-12(16-9-15-11)14-7-6-13(3,4)17-5/h8-10H,6-7H2,1-5H3,(H,14,15,16)

InChI Key

XPHRITLLFFECIR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NC=N1)NCCC(C)(C)OC

Canonical SMILES

CC(C)C1=CC(=NC=N1)NCCC(C)(C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.